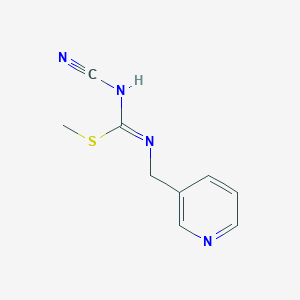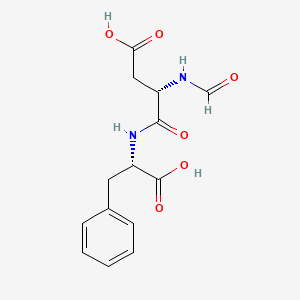
methyl N-cyano-N'-(pyridin-3-ylmethyl)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea is a compound that belongs to the class of organic compounds known as isothioureas. These compounds are characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound has a pyridine ring, a cyano group, and a methyl group attached to the isothiourea moiety. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea typically involves the reaction of pyridine-3-carboxaldehyde with methyl isothiocyanate and a cyanide source. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
On an industrial scale, the production of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the isothiourea moiety play crucial roles in these interactions, forming hydrogen bonds or covalent bonds with the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-pyrid-3-ylmethyl-N’-cyano-S-ethylisothiourea
- N-pyrid-3-ylmethyl-N’-cyano-S-propylisothiourea
- N-pyrid-3-ylmethyl-N’-cyano-S-butylisothiourea
Uniqueness
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to interact with biological targets, while the cyano and isothiourea groups contribute to its versatility in chemical reactions.
Eigenschaften
Molekularformel |
C9H10N4S |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
methyl N-cyano-N'-(pyridin-3-ylmethyl)carbamimidothioate |
InChI |
InChI=1S/C9H10N4S/c1-14-9(13-7-10)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
VCQFVMYUNDNYGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NCC1=CN=CC=C1)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one](/img/structure/B8724725.png)



